molecular formula C24H23N5O3S3 B11622145 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11622145
M. Wt: 525.7 g/mol
InChI Key: WVWRHBWFBFHMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves multiple steps. The key steps include the formation of the quinoline core, the introduction of the dithiolo ring, and the attachment of the benzenesulfonamide group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core and the dithiolo ring play crucial roles in its activity. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include those with quinoline cores and dithiolo rings, such as:

Properties

Molecular Formula

C24H23N5O3S3

Molecular Weight

525.7 g/mol

IUPAC Name

4-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C24H23N5O3S3/c1-14-11-12-25-23(26-14)29-35(30,31)17-8-5-15(6-9-17)27-22-20-18-13-16(32-4)7-10-19(18)28-24(2,3)21(20)33-34-22/h5-13,28H,1-4H3,(H,25,26,29)

InChI Key

WVWRHBWFBFHMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C3C4=C(C(NC5=C4C=C(C=C5)OC)(C)C)SS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.